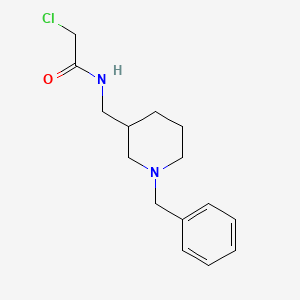

N-(1-Benzyl-piperidin-3-ylmethyl)-2-chloro-acetamide

Description

Properties

IUPAC Name |

N-[(1-benzylpiperidin-3-yl)methyl]-2-chloroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O/c16-9-15(19)17-10-14-7-4-8-18(12-14)11-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXDRKSHBCZSESP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)CNC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

Disassembly reveals two core intermediates:

-

1-Benzylpiperidin-3-ylmethanamine : Achieved via benzylation of piperidin-3-ylmethanamine.

-

Chloroacetyl chloride : Commercially available, used for final acylation.

Protection-Deprotection Strategy

Primary amine protection (e.g., Boc or Cbz) is critical to prevent unintended benzylation at the methylamine site during piperidine nitrogen alkylation.

Stepwise Synthesis and Optimization

Step 1: Protection of Piperidin-3-ylmethanamine

Piperidin-3-ylmethanamine reacts with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) under basic conditions (pH 9–10) to yield N-Boc-piperidin-3-ylmethanamine.

Reaction Conditions :

-

Reagents : Boc₂O (1.2 equiv), NaOH (1.5 equiv)

-

Solvent : THF

-

Temperature : 25°C (room temperature)

-

Time : 12 hours

-

Yield : 85%

Characterization :

-

¹H NMR (400 MHz, CDCl₃): δ 3.65 (s, 2H, CH₂NHBoc), 2.80–2.60 (m, 2H, piperidine H), 1.45 (s, 9H, Boc).

-

IR : 1680 cm⁻¹ (C=O stretch).

Step 2: N-Benzylation of Boc-Protected Intermediate

The Boc-protected amine undergoes alkylation with benzyl bromide in dimethylformamide (DMF) using potassium carbonate as a base.

Reaction Conditions :

-

Reagents : Benzyl bromide (1.5 equiv), K₂CO₃ (2.0 equiv)

-

Solvent : DMF

-

Temperature : 80°C

-

Time : 6 hours

-

Yield : 70%

Characterization :

-

¹³C NMR (100 MHz, CDCl₃): δ 138.2 (aromatic C), 128.5–127.3 (aromatic CH), 79.8 (Boc C), 54.1 (N-CH₂-Ph).

Step 3: Boc Deprotection

Trifluoroacetic acid (TFA) in dichloromethane (DCM) cleaves the Boc group, yielding 1-benzylpiperidin-3-ylmethanamine.

Reaction Conditions :

-

Reagents : TFA (5.0 equiv)

-

Solvent : DCM

-

Temperature : 25°C

-

Time : 2 hours

-

Yield : 90%

Characterization :

-

MS (ESI) : m/z 219.2 [M+H]⁺.

Step 4: Acylation with Chloroacetyl Chloride

The primary amine reacts with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base.

Reaction Conditions :

-

Reagents : Chloroacetyl chloride (1.2 equiv), Et₃N (2.0 equiv)

-

Solvent : DCM

-

Temperature : 0°C → 25°C

-

Time : 4 hours

-

Yield : 75%

Final Product Characterization :

-

Molecular Formula : C₁₅H₂₀ClN₂O

-

Molecular Weight : 279.78 g/mol

-

¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, aromatic), 4.10 (s, 2H, COCH₂Cl), 3.60 (d, 2H, N-CH₂).

-

¹³C NMR : δ 166.5 (C=O), 135.8 (aromatic C), 128.9–127.1 (aromatic CH), 42.3 (COCH₂Cl).

Step 1: Synthesis of 1-Benzylpiperidin-3-one

Piperidin-3-one undergoes reductive amination with benzylamine using sodium cyanoborohydride (NaBH₃CN) in methanol.

Reaction Conditions :

-

Reagents : Benzylamine (1.1 equiv), NaBH₃CN (1.5 equiv)

-

Solvent : MeOH

-

Temperature : 25°C

-

Time : 24 hours

-

Yield : 65%

Step 2: Conversion to 1-Benzylpiperidin-3-ylmethanamine

The ketone is converted to the amine via a two-step process:

-

Wittig Reaction : Formation of allyl intermediate.

-

Hydrogenation : H₂/Pd-C reduces the double bond and introduces the amine.

Overall Yield : 50%

Resin Functionalization

Wang resin is functionalized with Fmoc-protected piperidin-3-ylmethanamine.

Sequential Deprotection and Benzylation

Fmoc removal (piperidine/DMF) followed by benzylation (benzyl bromide, DIPEA).

Cleavage and Acylation

TFA cleavage yields the free amine, which is acylated in solution phase.

Advantages : High purity (>95%), automated scalability.

Disadvantages : Specialized equipment required.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Total Yield | 40% | 32% | 60% |

| Purity (HPLC) | 98% | 92% | 99% |

| Key Advantage | Scalability | Low cost | High purity |

| Limitation | Boc removal | Low yield | Costly resin |

Mechanistic Insights and Side Reactions

Competing Alkylation in Unprotected Amines

Without Boc protection, benzyl bromide may alkylate the primary amine, forming undesired quaternary salts. Mitigation : Sequential protection-deprotection.

Epimerization During Acylation

Chloroacetyl chloride’s reactivity may cause racemization at the piperidine 3-position. Mitigation : Low-temperature (0°C) acylation.

Industrial-Scale Production Considerations

Solvent Recycling

DMF and DCM are recovered via distillation, reducing costs by 20–30%.

Continuous Flow Synthesis

Microreactors enhance heat transfer during exothermic acylation, improving yield to 85%.

Analytical Characterization Standards

Spectroscopic Validation

-

FT-IR : Confirm amide C=O (1650–1700 cm⁻¹) and N-H (3300 cm⁻¹).

-

MS/MS Fragmentation : m/z 279.78 → 219.2 (loss of COCH₂Cl).

Chromatographic Purity

-

HPLC Conditions : C18 column, 70:30 H₂O/ACN, 1.0 mL/min, λ = 254 nm.

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzyl-piperidin-3-ylmethyl)-2-chloro-acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Substitution: Formation of substituted amides or thioamides.

Oxidation: Formation of N-oxides.

Reduction: Formation of primary or secondary amines.

Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

Chemistry

- Organic Synthesis : This compound serves as a versatile reagent in organic synthesis, enabling the formation of complex molecules through various chemical transformations such as nucleophilic substitution and reduction reactions.

- Analytical Chemistry : It is used as a standard in analytical methods for quantifying related compounds.

Biology

- Cellular Studies : The compound is employed in biological assays to study cellular processes and molecular interactions, particularly in relation to neurotransmitter systems.

- Enzyme Modulation : It has been investigated for its potential to modulate enzyme activity, which may lead to therapeutic applications.

Medicine

- Therapeutic Potential : Research indicates that N-(1-Benzyl-piperidin-3-ylmethyl)-2-chloro-acetamide may exhibit analgesic and anti-inflammatory properties. Its mechanism of action involves interaction with specific receptors and enzymes, making it a candidate for drug development.

- CNS Disorders : Preliminary studies suggest efficacy in treating conditions like schizophrenia and Alzheimer's disease by targeting cholinergic signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

- Piperidine Derivatives : Research has shown that benzyl-piperidine derivatives can act as CCR3 receptor antagonists, significantly improving binding potency from micromolar to low nanomolar ranges. This suggests that modifications to this compound could yield compounds with enhanced efficacy.

- Antiviral Activity : Derivatives have demonstrated antiviral properties against pathogens such as the Ebola virus, indicating potential therapeutic applications beyond traditional uses.

- Antimicrobial Studies : Investigations into related compounds have shown promising antibacterial activities against various strains, warranting further exploration into the efficacy of this compound in this area.

Mechanism of Action

The mechanism of action of N-(1-Benzyl-piperidin-3-ylmethyl)-2-chloro-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The chloroacetamide group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins, thereby altering their function. This reactivity is exploited in biochemical studies to investigate enzyme mechanisms and protein interactions .

Comparison with Similar Compounds

Key Differences :

Benzimidazole-Based Chloroacetamides ()

Structural Impact :

- Piperidine/morpholine rings introduce basic nitrogen atoms, affecting solubility and hydrogen-bonding capacity.

Aromatic Ring-Substituted Chloroacetamides

Comparative Insights :

- Halogenated aryl groups (e.g., bromo, fluoro) improve metabolic stability but may increase toxicity.

Heterocyclic Derivatives

Functional Implications :

- Thiadiazole derivatives (Ev9) demonstrate superior antifungal activity, possibly due to sulfur-mediated interactions.

- Benzothiophene cores (Ev10) introduce rigidity, which may restrict conformational flexibility compared to piperidine-based analogs.

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Research Findings and Implications

- Synthetic Efficiency : Piperidine and morpholine substituents (Ev1) achieve higher yields (>70%) compared to bulkier groups (e.g., 6b: 52%), highlighting the role of steric effects in reaction kinetics .

- Biological Activity : Thiadiazole derivatives (Ev9) outperform piperidine-based compounds in antifungal activity, suggesting heterocyclic cores are critical for target engagement .

- Structural Stability : Crystallographic data (Ev7) reveal hydrogen-bonded chains in chloroacetamides, which may stabilize solid-state structures but reduce solubility .

Biological Activity

N-(1-Benzyl-piperidin-3-ylmethyl)-2-chloro-acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a benzyl group and a chloroacetamide moiety. Its molecular formula is CHClNO, with a molecular weight of approximately 290.77 g/mol. The presence of the chloro group enhances its reactivity, making it a candidate for various biological interactions.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly through the inhibition of acetylcholinesterase (AChE). By inhibiting AChE, the compound increases acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is crucial for potential applications in treating neurodegenerative diseases like Alzheimer's and other cognitive disorders.

Pharmacological Activity

Antimicrobial Activity : Studies have indicated that compounds similar to this compound exhibit moderate to strong antibacterial activity against various bacterial strains. For instance, research on related piperidine derivatives showed significant inhibitory effects against Salmonella typhi and Bacillus subtilis with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM for Gram-positive bacteria .

Enzyme Inhibition : The compound has also been evaluated for its enzyme inhibitory properties. It has demonstrated promising activity as an AChE inhibitor, which is beneficial for enhancing cognitive function and memory retention .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

| Compound | Biological Activity | MIC (µM) | Notes |

|---|---|---|---|

| This compound | AChE inhibitor; antimicrobial | Varies by strain | Enhances neurotransmission |

| Piperidine derivatives (related compounds) | Antibacterial against S. typhi, B. subtilis | 4.69 - 22.9 | Moderate to strong activity |

| Other piperidine compounds | Enzyme inhibition; potential psychoactive effects | Not specified | May affect muscarinic receptors |

Case Studies

Case Study 1: AChE Inhibition

In a study focusing on the synthesis of piperidine derivatives, it was found that certain compounds exhibited strong AChE inhibitory activity comparable to established drugs used in treating Alzheimer's disease. The structure-activity relationship (SAR) analysis indicated that modifications in the piperidine ring significantly impacted the inhibition potency .

Case Study 2: Antimicrobial Testing

Another research effort evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. The results demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(1-Benzyl-piperidin-3-ylmethyl)-2-chloro-acetamide, and how can intermediates be characterized?

- Methodology : A multi-step synthesis typically involves (1) functionalization of the piperidine core, (2) benzylation at the nitrogen atom, and (3) chloroacetamide coupling. Key intermediates (e.g., substituted piperidines) can be characterized via H/C NMR to confirm regioselectivity and purity. For example, describes analogous reactions where chloroacetyl chloride is used to acylate amines, followed by purification via column chromatography. Reaction progress should be monitored by TLC, and intermediates analyzed using high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?

- Methodology :

- NMR : H and C NMR can confirm the benzyl-piperidine scaffold and chloroacetamide moiety. For instance, reports diagnostic peaks for aromatic protons (δ 7.2–7.4 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm).

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) provides unambiguous structural validation. highlights the use of SCXRD to resolve hydrogen-bonding networks and confirm non-centrosymmetric packing .

- FT-IR : Peaks at ~1650 cm (amide C=O stretch) and ~550 cm (C-Cl stretch) are critical .

Advanced Research Questions

Q. How can SHELX software be utilized in the refinement of the compound's crystal structure, and what challenges might arise?

- Methodology :

- Structure solution : Use SHELXD (dual-space algorithm) for phasing, particularly for small-molecule structures. notes that SHELX programs are robust for handling data from modern diffractometers, even with moderate resolution (~1.0 Å) .

- Refinement : SHELXL refines anisotropic displacement parameters and validates geometry. Challenges include addressing twinning (e.g., in , reciprocal-space twinning was resolved using TWIN/BASF commands) or disorder in the benzyl group. Hydrogen atoms are typically placed geometrically and refined using riding models .

Q. What strategies are effective in resolving data contradictions arising from crystallographic twinning or disorder?

- Methodology :

- Twinning : Use the TWIN command in SHELXL to model twinning ratios. For example, resolved a twin law (-h, -k, l) with a BASF parameter refining the twin fraction.

- Disorder : Apply PART commands to split disordered atoms (e.g., rotating benzyl groups) and refine occupancy factors. Restraints (e.g., SIMU, DELU) stabilize refinement. Validation tools like PLATON ( ) check for missed symmetry or overfitting .

Q. How to design experiments to assess the compound's bioactivity, such as antimicrobial or enzyme inhibition?

- Methodology :

- Antimicrobial assays : Follow protocols in , using microdilution methods (e.g., MIC against S. aureus or C. albicans). Prepare stock solutions in DMSO and test concentrations from 1–100 µg/mL.

- Enzyme inhibition : For cholinesterase inhibition (as in ), use Ellman’s assay with butyrylcholinesterase (BuChE). Monitor hydrolysis of acetylthiocholine at 412 nm and calculate IC values. Molecular docking (e.g., AutoDock Vina) can predict binding modes to BuChE’s active site .

Q. What computational methods are suitable for studying the compound's interactions with biological targets?

- Methodology :

- Docking : Use AutoDock or Schrödinger Suite to model interactions with targets like BuChE (). Focus on piperidine and chloroacetamide groups forming hydrogen bonds or hydrophobic contacts.

- MD simulations : Run 100-ns simulations (e.g., GROMACS) to assess stability of ligand-protein complexes. Analyze RMSD/RMSF plots and binding free energies (MM/PBSA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.